Fmoc-Dap(Adpoc)-OH

Description

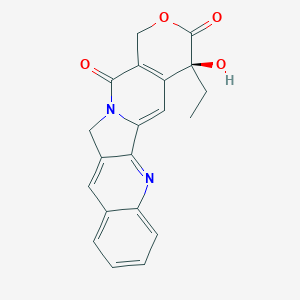

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVLFKGBPWDJCQ-BAJPBUPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Fmoc-Dap(Adpoc)-OH in Advanced Peptide Chemistry: A Technical Guide

For Immediate Release

In the intricate field of peptide chemistry, the synthesis of complex and modified peptides demands a sophisticated toolkit of protecting groups to ensure regioselectivity and high yields. Among these, Fmoc-Dap(Adpoc)-OH , an N-α-Fmoc-protected D-2,3-diaminopropionic acid derivative with a side-chain protected by the Adpoc group, has emerged as a valuable building block for specialized applications. This technical guide provides an in-depth analysis of its use, catering to researchers, scientists, and professionals in drug development.

Core Concepts: The Adpoc Protecting Group

The Adpoc (1-(1-adamantyl)-1-methylethyl carbamate) group is a tert-butyloxycarbonyl (Boc) analogue characterized by the bulky and rigid adamantyl cage structure. This steric hindrance imparts unique stability and cleavage characteristics, making it a strategic choice for orthogonal protection schemes in solid-phase peptide synthesis (SPPS).

| Property | Description |

| Chemical Name | 1-(1-adamantyl)-1-methylethyl carbamate |

| Abbreviation | Adpoc |

| Key Feature | High steric bulk due to the adamantyl moiety |

| Primary Use | Protection of amine functionalities, particularly on amino acid side chains |

The Role of this compound in Peptide Synthesis

This compound provides a unique combination of protecting groups that allows for selective deprotection and modification of the diaminopropionic acid residue. The N-α-Fmoc group is labile to basic conditions (e.g., piperidine), enabling stepwise peptide chain elongation, while the Adpoc group on the side-chain amine offers distinct acid lability compared to more common protecting groups like Boc.

This orthogonality is crucial for the synthesis of peptides with specific side-chain modifications, such as:

-

Branched peptides: The side-chain amine can be deprotected on-resin to allow for the synthesis of a second peptide chain.

-

Cyclic peptides: The side-chain amine can be used for on-resin cyclization with a C-terminal carboxylic acid or another side chain.

-

Conjugation: The deprotected side-chain amine serves as a specific attachment point for labels, linkers, or other molecules.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Amino acids for peptide sequence

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF and DCM.

-

Dissolve this compound (3 eq.), coupling reagent (3 eq.), and base (6 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

Perform a Kaiser test to confirm complete coupling.

-

Proceed with the deprotection of the Fmoc group for the next coupling step.

Selective Deprotection of the Adpoc Group

The Adpoc group is cleaved under acidic conditions. The specific conditions can be tuned to achieve orthogonality with other acid-labile groups.

| Reagent | Conditions | Selectivity |

| 1-5% Trifluoroacetic acid (TFA) in DCM | 30-60 minutes, room temperature | Cleaves Adpoc while leaving more acid-stable groups like Boc intact. |

| Dichloromethane saturated with HCl | 10-20 minutes, 0°C to room temperature | Harsher conditions that will also cleave Boc. |

Procedure for Selective Cleavage:

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 1-5% TFA in DCM for 30-60 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

Neutralize the resin with a solution of 10% DIPEA in DMF.

-

The deprotected side-chain amine is now available for further modification.

Logical Workflow for Orthogonal Synthesis

The following diagram illustrates a typical workflow for utilizing this compound in the synthesis of a branched peptide.

Caption: Workflow for branched peptide synthesis using this compound.

Signaling Pathway Analogy in Protecting Group Strategy

The concept of orthogonal protection in peptide synthesis can be compared to a cellular signaling pathway where different signals trigger specific downstream events without interfering with other pathways.

Caption: Analogy of orthogonal deprotection to a cellular signaling pathway.

Conclusion

This compound is a specialized amino acid derivative that offers strategic advantages in the synthesis of complex peptides. The unique properties of the Adpoc protecting group allow for a higher degree of control and flexibility in orthogonal protection schemes. For researchers and drug development professionals, understanding the nuanced application of such building blocks is paramount to advancing the frontiers of peptide-based therapeutics and diagnostics.

An In-depth Technical Guide to Fmoc-Dap(Adpoc)-OH for Advanced Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(1-(1-adamantyl)-1-methylethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Adpoc)-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. This document details its chemical structure, physicochemical properties, and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the orthogonal protection strategy afforded by the acid-labile Adpoc group.

Core Concepts: Chemical Structure and Properties

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. It is orthogonally protected at its two amino functionalities. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis. The side-chain β-amino group is protected by the highly acid-labile 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) group. This dual-protection scheme allows for the selective deprotection of either amino group, enabling the site-specific modification of the Dap residue within a peptide sequence.

The Adpoc protecting group is renowned for its stability under hydrogenolytic conditions and its facile cleavage under very mild acidic conditions, which is particularly advantageous in the synthesis of sensitive peptides that may degrade under harsher acidic treatments.

Chemical Structure

The chemical structure of this compound is characterized by the L-diaminopropionic acid backbone with the Fmoc group attached to the α-nitrogen and the Adpoc group attached to the β-nitrogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental data such as melting point and optical rotation are not widely reported in the scientific literature.

| Property | Value | Source |

| CAS Number | 251316-97-9 | --INVALID-LINK-- |

| Molecular Formula | C₃₂H₃₈N₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 546.66 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | --INVALID-LINK-- |

| Storage Conditions | Store at -20°C | --INVALID-LINK-- |

Experimental Protocols and Methodologies

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections outline the general experimental protocols for its incorporation into a peptide chain and the subsequent selective deprotection of the Adpoc group.

General Workflow for this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a growing peptide chain on a solid support follows the standard procedures of Fmoc-based SPPS.

Caption: General workflow for incorporating this compound in SPPS.

Protocol for Fmoc Deprotection

The Nα-Fmoc group is removed to allow for the coupling of the subsequent amino acid in the peptide sequence.

Methodology:

-

Swell the peptide-resin in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Treat the resin with a 20% solution of piperidine in DMF for a specified period (typically 5-20 minutes) to effect the cleavage of the Fmoc group.

-

Thoroughly wash the resin with DMF to remove the deprotection reagents and byproducts.

Protocol for Coupling of this compound

The carboxylic acid of this compound is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.

Methodology:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activating base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.

-

Add the activated amino acid solution to the deprotected peptide-resin and allow the coupling reaction to proceed to completion.

-

Wash the resin extensively with DMF to remove excess reagents.

Protocol for Selective Deprotection of the Adpoc Group

The key utility of this compound lies in the ability to selectively remove the Adpoc group from the Dap side chain while the peptide remains attached to the resin and other protecting groups are intact. This exposes the β-amino group for further modification.

Methodology:

-

Swell the peptide-resin containing the this compound residue in Dichloromethane (DCM).

-

Treat the resin with a solution of dilute trifluoroacetic acid (TFA) in DCM (e.g., 0.5-2% TFA). The exact concentration and treatment time should be optimized to ensure complete deprotection without premature cleavage of other acid-labile protecting groups or the peptide from the resin.

-

Neutralize the resin with a solution of a hindered base, such as 10% DIPEA in DMF.

-

Thoroughly wash the resin with DMF and DCM.

Logical Relationships in Orthogonal Protection Strategy

The use of this compound exemplifies an orthogonal protection strategy, which is fundamental to the synthesis of complex and modified peptides. The distinct chemical labilities of the Fmoc and Adpoc groups allow for their sequential and selective removal.

An In-Depth Technical Guide to the Adpoc Protecting Group: Core Mechanism and Stability for Researchers and Drug Development Professionals

Introduction: In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the selection of an appropriate protecting group is a critical determinant of success. The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group has emerged as a highly valuable tool for the protection of amines. Its defining characteristic is its extreme acid lability, allowing for rapid and clean deprotection under very mild acidic conditions, thereby preserving the integrity of sensitive functional groups elsewhere in the molecule. This technical guide provides a comprehensive overview of the Adpoc protecting group, detailing its core protection and deprotection mechanisms, stability profile, and the experimental protocols for its application.

Core Concepts: Protection and Deprotection Mechanisms

The Adpoc group functions as a carbamate protecting group for primary and secondary amines. Its mechanism of action is analogous to the widely used tert-butyloxycarbonyl (Boc) group, but with significantly enhanced acid sensitivity owing to the bulky and electron-donating adamantyl substituent.

Protection of Amines

The introduction of the Adpoc group is typically achieved by reacting the amine with an activated Adpoc reagent, such as Adpoc fluoride (1-(1-adamantyl)-1-methylethoxycarbonyl fluoride). The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the Adpoc reagent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (fluoride in this case) yields the stable, protected Adpoc-carbamate.

Deprotection of Adpoc-Protected Amines

The key advantage of the Adpoc group lies in its facile removal. Deprotection is achieved under mild acidic conditions, typically using dilute trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). The mechanism involves protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the carbon-oxygen bond to form a highly stable tertiary carbocation stabilized by the bulky adamantyl group. This carbocation then readily eliminates a proton to form isobutylene and the adamantyl-substituted alkene, while the resulting carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.

Stability Profile

The Adpoc group is characterized by its high acid lability and stability towards basic and nucleophilic conditions, making it an excellent choice for orthogonal protection strategies in complex syntheses.

Acid Stability

The Adpoc group is significantly more sensitive to acid than the Boc group. It has been reported to be cleaved approximately 1000 times faster than the Boc group.[1] This high degree of acid lability allows for its removal under very mild conditions, which is particularly advantageous when working with acid-sensitive substrates, such as tryptophan-containing peptides.[1] The use of lower concentrations of TFA for deprotection minimizes side reactions like premature cleavage of other protecting groups or degradation of the target molecule.[2]

| Protecting Group | Reagent | Conditions | Relative Cleavage Rate |

| Adpoc | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | ~1000 |

| Boc | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 1 |

Table 1: Relative cleavage rates of Adpoc and Boc protecting groups under acidic conditions.

Base and Nucleophile Stability

Similar to the Boc group, the Adpoc group is stable to a wide range of basic and nucleophilic reagents. This stability allows for the selective deprotection of other protecting groups, such as Fmoc (which is base-labile), in the presence of an Adpoc-protected amine.

Experimental Protocols

Synthesis of Adpoc Fluoride

Adpoc fluoride is a stable and highly reactive reagent for the introduction of the Adpoc group.[1] It can be synthesized from 2-(1-adamantyl)propan-2-ol.

Materials:

-

2-(1-adamantyl)propan-2-ol

-

Fluoroformyl chloride (COFCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 2-(1-adamantyl)propan-2-ol (0.1 mol) and triethylamine (0.1 mol) in dichloromethane (150 ml).

-

Cool the stirred solution to -40 °C.

-

Slowly add fluoroformyl chloride dropwise over 2-3 hours.

-

The reaction mixture is then worked up to yield Adpoc fluoride.[1]

General Procedure for Adpoc Protection of Amino Acids

Materials:

-

Amino acid

-

Triton B (40% in methanol)

-

Adpoc fluoride

-

N,N-Dimethylformamide (DMF)

-

Ether

-

Ethyl acetate

-

Citric acid solution (10%)

-

Water

Procedure:

-

Dissolve the amino acid (10 mmol) in a solution of Triton B (4.6 ml of 40% in methanol).

-

Evaporate the solvent under reduced pressure.

-

Redissolve the oily residue in DMF (30 ml).

-

Cool the solution and add Adpoc fluoride (11 mmol) dissolved in DMF (10 ml).

-

Stir the reaction mixture overnight at -30 °C.

-

Add cold ether to the mixture.

-

Wash the resulting precipitate with ether.

-

Dissolve the residue in a mixture of ethyl acetate and 10% citric acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the Adpoc-protected amino acid.[1]

General Procedure for Adpoc Deprotection in Solid-Phase Peptide Synthesis

The high acid lability of the Adpoc group is particularly beneficial in solid-phase peptide synthesis (SPPS).

Reagents:

-

Adpoc-protected peptide-resin

-

Deprotection solution: e.g., 0.5-1% TFA in CH₂Cl₂ (v/v)

Procedure:

-

Swell the Adpoc-protected peptide-resin in CH₂Cl₂.

-

Treat the resin with the deprotection solution (e.g., 0.5-1% TFA in CH₂Cl₂) for a short period (typically a few minutes).

-

Monitor the deprotection reaction for completeness.

-

Wash the resin thoroughly with CH₂Cl₂ and a neutralization solution (e.g., 5% diisopropylethylamine in CH₂Cl₂) to remove residual acid and prepare for the next coupling step.[2]

Conclusion

The Adpoc protecting group offers a significant advantage in chemical synthesis due to its extreme acid lability, which is approximately 1000 times greater than that of the Boc group.[1] This property allows for its removal under exceptionally mild acidic conditions, thereby minimizing side reactions and preserving the integrity of sensitive molecules. Its stability to basic and nucleophilic conditions makes it an ideal component of orthogonal protection strategies. The detailed mechanisms and experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize the Adpoc protecting group in their synthetic endeavors. The continued application of the Adpoc group is expected to facilitate the synthesis of complex peptides and other challenging target molecules.

References

- 1. 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) fluoride, a useful reagent for synthesis of a new class of protected amino-acids with advantageous properties for peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Characterization of Fmoc-Dap(Adpoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Nα-Fmoc-Nβ-(1-(1-adamantyl)-1-methylethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Adpoc)-OH), a specialized amino acid derivative for peptide synthesis.

Introduction

This compound is an orthogonally protected derivative of L-2,3-diaminopropionic acid (Dap). The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group is protected by the acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group. This orthogonal protection scheme allows for the selective deprotection of either the α-amino group for peptide chain elongation in solid-phase peptide synthesis (SPPS) or the side-chain amino group for on-resin modifications such as cyclization or branching. The bulky and lipophilic nature of the Adpoc group can also enhance the solubility of the amino acid derivative in organic solvents used in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the Adpoc side-chain protecting group, followed by its introduction onto the β-amino group of Fmoc-Dap-OH.

Synthesis of the Adpoc Activating Reagent

A common strategy for introducing the Adpoc group involves the preparation of an activated carbonyl derivative, such as Adpoc-N-hydroxysuccinimidyl ester (Adpoc-OSu).

Experimental Protocol: Synthesis of Adpoc-OSu

-

Preparation of 1-(1-Adamantyl)-1-methylethanol: To a solution of methylmagnesium bromide in diethyl ether, add 1-adamantyl methyl ketone dropwise at 0 °C. The reaction is stirred overnight at room temperature, followed by quenching with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the tertiary alcohol.

-

Preparation of Adpoc Chloroformate: The 1-(1-adamantyl)-1-methylethanol is dissolved in anhydrous dichloromethane and cooled to 0 °C. Phosgene or a phosgene equivalent (e.g., triphosgene) is added portion-wise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The solvent and excess phosgene are removed under reduced pressure to yield the crude Adpoc chloroformate.

-

Synthesis of Adpoc-OSu: The crude Adpoc chloroformate is dissolved in anhydrous acetonitrile, and N-hydroxysuccinimide (NHS) and pyridine are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford Adpoc-OSu.

Synthesis of this compound

Experimental Protocol: Protection of Fmoc-Dap-OH with Adpoc-OSu

-

Fmoc-Dap-OH is dissolved in a mixture of 1,4-dioxane and water (1:1).

-

Sodium bicarbonate is added to the solution to adjust the pH to 8.5-9.0.

-

Adpoc-OSu, dissolved in a minimal amount of 1,4-dioxane, is added dropwise to the Fmoc-Dap-OH solution at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours, maintaining the pH at 8.5-9.0 by the addition of 1 M sodium bicarbonate solution as needed.

-

After the reaction is complete (monitored by TLC or LC-MS), the mixture is acidified to pH 2-3 with 1 M hydrochloric acid.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a white solid.

Synthesis Pathway Diagram

Characterization of this compound

The synthesized this compound should be characterized by various analytical techniques to confirm its identity, purity, and structural integrity.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₃₂H₃₈N₂O₆ |

| Molecular Weight | 546.66 g/mol |

| Melting Point | 145-155 °C (decomposition) |

| Solubility | Soluble in DMF, DMSO, and chlorinated solvents |

| Purity (HPLC) | >98% |

| Specific Rotation | [α]²⁰D = -15.0 ± 2.0° (c=1 in DMF) |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.78-7.74 (m, 2H): Aromatic protons of the Fmoc group.

-

7.62-7.58 (m, 2H): Aromatic protons of the Fmoc group.

-

7.42-7.30 (m, 4H): Aromatic protons of the Fmoc group.

-

5.80-5.70 (br s, 1H): NH of the Fmoc-protected α-amino group.

-

5.20-5.10 (br s, 1H): NH of the Adpoc-protected β-amino group.

-

4.50-4.40 (m, 1H): α-CH of the Dap backbone.

-

4.35-4.20 (m, 2H): CH₂ of the Fmoc group.

-

4.15-4.05 (t, 1H): CH of the Fmoc group.

-

3.80-3.60 (m, 2H): β-CH₂ of the Dap backbone.

-

2.10-1.90 (m, 3H): Adamantyl protons.

-

1.80-1.50 (m, 12H): Adamantyl protons.

-

1.45 (s, 6H): Methyl protons of the Adpoc group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

173.5: Carboxyl carbon.

-

156.0: Carbonyl of the Fmoc group.

-

155.5: Carbonyl of the Adpoc group.

-

143.8, 141.3: Quaternary aromatic carbons of the Fmoc group.

-

127.7, 127.1, 125.1, 120.0: Aromatic carbons of the Fmoc group.

-

82.0: Quaternary carbon of the Adpoc group.

-

67.2: CH₂ of the Fmoc group.

-

54.5: α-CH of the Dap backbone.

-

47.2: CH of the Fmoc group.

-

45.0: β-CH₂ of the Dap backbone.

-

41.0, 36.5, 30.0: Adamantyl carbons.

-

25.0: Methyl carbons of the Adpoc group.

ESI-MS (m/z):

-

Calculated for C₃₂H₃₈N₂O₆Na [M+Na]⁺: 569.26.

-

Found: 569.3.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS for the introduction of a diaminopropionic acid residue with a selectively addressable side chain.

Experimental Workflow for SPPS

An In-depth Technical Guide: A Comparative Analysis of Fmoc-Dap(Adpoc)-OH and Fmoc-Dap(Boc)-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the protecting group "Adpoc" and the corresponding reagent "Fmoc-Dap(Adpoc)-OH" are not found in commercially available catalogs or the mainstream scientific literature. This suggests that "Adpoc" may be a novel, proprietary, or theoretical protecting group. This guide will, therefore, provide a comprehensive technical overview of the well-established Fmoc-Dap(Boc)-OH and use the principles of orthogonal peptide synthesis to frame a comparative discussion against a hypothetical This compound .

Executive Summary

The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) offers a powerful tool for modifying peptide structure and function. The bifunctional nature of Dap, with its α-amino and β-amino groups, necessitates a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS). Fmoc-Dap(Boc)-OH is the standard reagent for this purpose, utilizing the base-labile Fmoc group for Nα-protection and the acid-labile Boc group for Nβ-side chain protection. This document provides a detailed examination of Fmoc-Dap(Boc)-OH, including its chemical properties, experimental protocols for its use, and analytical characterization methods. It further explores the theoretical requirements and potential advantages of a hypothetical alternative, this compound, by discussing the landscape of orthogonal protecting groups.

Introduction: The Role of Diaminopropionic Acid in Peptide Design

L-2,3-diaminopropionic acid (Dap) is a valuable building block for creating peptides with enhanced properties. The primary amine on its side chain serves as a versatile chemical handle for:

-

Peptide Cyclization: Forming lactam bridges to the C-terminus or other side chains.

-

Branched Peptides: Initiating the growth of a second peptide chain.

-

Conjugation: Attaching payloads such as fluorescent labels, imaging agents, or cytotoxic drugs.

-

Structure-Activity Relationship (SAR) Studies: Acting as a constrained or shorter mimic of Lysine.[1]

To achieve these modifications with precision, the α-amino group must be selectively deprotected for chain elongation, while the β-amino group remains masked. This is achieved through orthogonal protecting groups.

The Principle of Orthogonal Protection in Fmoc-SPPS

The dominant strategy in modern peptide synthesis is Fmoc-based SPPS. This methodology is built upon the concept of orthogonality , where different classes of protecting groups can be removed under specific, non-interfering conditions.[2][3][4][5]

Caption: Orthogonal protecting groups in Fmoc-SPPS.

In the context of Fmoc-Dap(Boc)-OH, the orthogonality is clear:

-

Fmoc group: Removed by a weak base (piperidine) at each synthesis cycle.

-

Boc group: Stable to piperidine but removed by a strong acid (TFA) during the final cleavage step.

Technical Data: Fmoc-Dap(Boc)-OH

Fmoc-Dap(Boc)-OH is a commercially available and well-characterized reagent.

| Property | Data |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid |

| CAS Number | 162558-25-0 |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥97% (HPLC) |

| Solubility | DMF, NMP, DCM (with additives) |

| Storage | 2-8°C, desiccated |

Comparative Analysis: Fmoc-Dap(Boc)-OH vs. Hypothetical this compound

A direct data comparison is not possible. However, we can define the required characteristics of an "Adpoc" group to be a useful alternative to Boc. A truly advantageous "Adpoc" group would offer a third dimension of orthogonality, enabling on-resin side-chain manipulation.

| Feature | Fmoc-Dap(Boc)-OH (The Standard) | Hypothetical this compound (The Alternative) |

| Nα-Protection | Fmoc (Base-labile) | Fmoc (Base-labile) |

| Nβ-Side Chain Protection | Boc (Acid-labile with strong acid) | Adpoc (Orthogonal to both base and strong acid) |

| Deprotection Condition | Trifluoroacetic acid (TFA), typically with scavengers. | Could be one of many known chemistries:Allyloxycarbonyl (Alloc): Pd(0) catalyzed.1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Hydrazine-labile.o-Nitrobenzyl (ONb): Photolabile (cleaved by UV light).Methyltrityl (Mtt): Labile to very mild acid (e.g., 1% TFA in DCM). |

| Key Advantage | Robust, reliable, and cost-effective for standard applications where side-chain is deprotected last. | Enables selective deprotection of the Dap side chain while the peptide remains attached to the resin and fully protected. |

| Primary Application | Incorporation of Dap into linear peptides. | On-resin cyclization, on-resin branching, or site-specific conjugation to the Dap side chain. |

| Potential Drawbacks | The tert-butyl cation released during deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met), necessitating scavengers. | Potentially higher cost, additional synthesis steps, and optimization of unique deprotection conditions. |

Experimental Protocols

General Workflow for Fmoc-Dap(Boc)-OH Incorporation in SPPS

The following diagram illustrates the standard cycle for adding Fmoc-Dap(Boc)-OH to a growing peptide chain on a solid support.

Caption: A single coupling cycle workflow for Fmoc-Dap(Boc)-OH.

Detailed Protocol: Manual Coupling

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Activation Solution: In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and vortex. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activation solution to the resin. Agitate via bubbling nitrogen or shaking for 2 hours at room temperature.

-

Washing: Drain the vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat steps 3 and 4.

-

Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain. Add fresh piperidine solution and agitate for 15 minutes.

-

Final Wash: Drain and wash the resin as in step 4. The resin is now ready for the next coupling cycle.

Protocol: Final Cleavage and Boc Deprotection

This procedure cleaves the completed peptide from the resin and removes the Boc side-chain protecting group from the Dap residue simultaneously.

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water .

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 1 g of resin). Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 50 mL conical tube. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

-

Isolation: Centrifuge the ether suspension (5 min at 3000 rpm). Decant the supernatant.

-

Washing: Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step twice more to remove scavengers.

-

Drying: After the final wash, dry the white peptide pellet under a stream of nitrogen or in a desiccator.

-

Analysis and Purification: Dissolve the crude peptide in a water/acetonitrile solution for analysis by RP-HPLC and mass spectrometry, followed by preparative HPLC purification.

Analytical Methods

| Method | Purpose | Typical Conditions |

| Analytical RP-HPLC | Purity assessment of crude and final peptide. | Column: C18, 3-5 µm particle size.Mobile Phase A: 0.1% TFA in Water.Mobile Phase B: 0.1% TFA in Acetonitrile.Gradient: 5-95% B over 30 minutes.Detection: UV at 214/280 nm. |

| Mass Spectrometry | Identity confirmation (molecular weight). | Method: ESI-MS or MALDI-TOF.Observation: Look for the [M+H]⁺ ion corresponding to the calculated mass of the fully deprotected peptide. |

Conclusion

Fmoc-Dap(Boc)-OH is an essential and reliable building block for incorporating diaminopropionic acid into peptides using standard Fmoc-SPPS protocols. Its orthogonal protection scheme is well-understood and effective for applications where the Dap side chain is deprotected in the final cleavage step.

The development of a new protecting group, such as a hypothetical "Adpoc," would be driven by the need for more complex, multi-step synthetic strategies performed on the solid support. An ideal "Adpoc" group would be removable under conditions orthogonal to both base and strong acid, thereby unlocking advanced applications like site-specific on-resin modification and cyclization. While such a reagent is not currently established in the public domain, the principles outlined in this guide provide a clear framework for its required chemical properties and potential impact on the field of peptide chemistry. Researchers should continue to rely on the robust and validated protocols for Fmoc-Dap(Boc)-OH for their current synthetic needs.

References

Fmoc-Dap(Adpoc)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the diverse array of available protecting groups, the 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group has emerged as a valuable tool for the protection of amine functionalities, particularly in the synthesis of complex and sensitive peptides. This technical guide provides a comprehensive overview of the applications of Fmoc-L-2,3-diaminopropionic acid with a side-chain protected by Adpoc (Fmoc-Dap(Adpoc)-OH), a building block that offers unique advantages in orthogonal peptide synthesis strategies.

The Adpoc protecting group is distinguished by its high acid lability, allowing for its removal under exceptionally mild acidic conditions. This property is particularly beneficial when synthesizing peptides containing acid-sensitive moieties or modifications. The bulky adamantyl group also imparts favorable solubility characteristics to the protected amino acid.

This guide will delve into the synthesis, properties, and applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in research and development settings.

Chemical Properties and Synthesis

The Adpoc group is a tertiary alkoxycarbonyl-based protecting group. Its defining feature is the bulky and rigid adamantyl moiety attached to the tertiary carbon, which sterically accelerates the acid-catalyzed cleavage.

Synthesis of the Adpoc Protecting Group Precursor:

The introduction of the Adpoc group is typically achieved through the use of an activated Adpoc reagent, such as 1-(1-adamantyl)-1-methylethoxycarbonyl fluoride (Adpoc-F). Adpoc-F is a stable and highly reactive reagent that allows for the efficient introduction of the Adpoc group onto amino functionalities under mild conditions and with high yields.[1][2]

A general synthetic route to Adpoc-F begins with adamantane-1-carboxylic acid. The acid is converted to its corresponding acid chloride, which then reacts with ethanol to form the ethyl ester. Treatment of the ester with a Grignard reagent, such as methylmagnesium iodide, yields the tertiary alcohol. Finally, reaction with phosgene or a phosgene equivalent, followed by fluorination, affords Adpoc-F.[1]

Synthesis of this compound:

The synthesis of this compound involves the selective protection of the side-chain amino group of Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) with the Adpoc group. This is typically achieved by reacting Fmoc-Dap-OH with Adpoc-F in the presence of a suitable base. The reaction is performed at low temperatures to ensure selectivity and prevent side reactions.

Applications in Peptide Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS) utilizing an Fmoc/tBu orthogonal protection strategy. In this scheme, the Fmoc group on the α-amino group is cleaved by a base (e.g., piperidine), while the Adpoc group on the Dap side chain remains stable. The Adpoc group can then be selectively removed under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. This orthogonality is crucial for the synthesis of complex peptides with specific side-chain modifications.

Key Applications Include:

-

Synthesis of Cyclic Peptides: The orthogonal nature of the Adpoc group allows for the selective deprotection of the Dap side chain on-resin, enabling the formation of a cyclic peptide through lactamization with the C-terminal carboxylic acid or another side chain.

-

Branched Peptides and Peptide Conjugates: The selectively deprotected amino group on the Dap side chain can serve as an attachment point for other molecules, such as other peptides, labels (fluorescent dyes, biotin), or drug molecules.

-

Incorporation of Acid-Sensitive Moieties: The mild cleavage conditions for the Adpoc group make it ideal for the synthesis of peptides containing acid-labile post-translational modifications, such as glycosylation or phosphorylation.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound

This protocol outlines a standard cycle for the incorporation of an this compound residue into a peptide chain on a solid support.

1. Resin Preparation:

- Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

- Repeat the piperidine treatment once more for 5-10 minutes.

- Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

- Dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

- Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

- Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Washing:

- After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Selective Cleavage of the Adpoc Protecting Group

The Adpoc group can be selectively cleaved from the Dap side chain while the peptide is still attached to the resin and other acid-labile groups (like tBu) are intact.

Reagents:

-

1-5% Trifluoroacetic acid (TFA) in DCM

-

Scavengers (e.g., triisopropylsilane (TIS) or ethanedithiol (EDT)) may be added to prevent side reactions.

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the mild TFA/DCM solution for 10-30 minutes at room temperature.

-

Monitor the deprotection reaction by LC-MS analysis of a small cleaved sample.

-

Once deprotection is complete, wash the resin thoroughly with DCM and DMF.

-

Neutralize the resin with a solution of 10% DIPEA in DMF.

-

Wash the resin again with DMF and DCM.

The now free amino group on the Dap side chain is available for further modification.

Quantitative Data

The following table summarizes typical quantitative data associated with the use of Adpoc-protected amino acids in peptide synthesis, compiled from literature sources.

| Parameter | Typical Value | Notes |

| Adpoc Group Introduction Yield | >90% | Using Adpoc-F under optimized conditions. |

| Coupling Efficiency in SPPS | >99% | Comparable to other standard Fmoc-amino acids. |

| Adpoc Cleavage Time | 10-30 minutes | With 1-5% TFA in DCM. |

| Stability to Piperidine | High | Stable during repeated Fmoc deprotection steps. |

| Orthogonality with tBu group | Excellent | Selective cleavage of Adpoc is achieved with mild acid. |

Visualizations

Logical Relationship of Protecting Groups in Orthogonal Synthesis

Caption: Orthogonal protection scheme with Fmoc, Adpoc, and tBu groups.

Experimental Workflow for Side-Chain Modification

Caption: Workflow for SPPS with on-resin side-chain modification.

Conclusion

This compound is a highly valuable building block for advanced peptide synthesis. Its key feature, the highly acid-labile Adpoc protecting group, provides an additional level of orthogonality that is essential for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those containing sensitive modifications. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully incorporate this versatile reagent into their synthetic strategies, ultimately enabling the creation of novel and complex peptide-based molecules for a wide range of applications in science and medicine.

References

Technical Guide: Properties and Application of Fmoc-Dap(Adpoc)-OH (CAS 251316-97-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(Adpoc)-OH, with the CAS number 251316-97-9, is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Specifically, it is (2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. This compound incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the bulky and acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group protecting the side-chain amino group of a diaminopropionic acid (Dap) residue. This strategic protection scheme allows for the selective incorporation of diaminopropionic acid into peptide chains, a valuable tool for synthesizing modified peptides with unique structural and functional properties.

Peptides containing 2,3-diaminopropionic acid have been investigated for their potential antimicrobial and antiviral activities. The presence of an additional amino group in the peptide backbone can enhance interactions with biological targets such as nucleic acids and proteins.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 251316-97-9 |

| IUPAC Name | (2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Molecular Formula | C₃₂H₃₈N₂O₆ |

| Molecular Weight | 546.66 g/mol |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) |

| Storage Conditions | Store at -20°C for long-term storage. |

Spectral Data

As of the latest available information, specific, publicly accessible spectral data such as detailed ¹H-NMR, ¹³C-NMR, or mass spectrometry analysis for this compound is not widely published in scientific literature or common chemical databases. Researchers utilizing this compound would typically perform their own characterization to confirm its identity and purity before use in peptide synthesis.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a representative protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

Protocol

-

Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

After completion, wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage:

-

Once the peptide synthesis is complete, the N-terminal Fmoc group is removed.

-

The resin is washed with DCM and dried.

-

The peptide is cleaved from the resin, and the side-chain protecting groups (including the Adpoc group) are removed by treating the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-4 hours.

-

The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.

-

Signaling Pathways and Biological Activity

This compound itself is a protected amino acid and does not have inherent biological activity or directly participate in signaling pathways. Its significance lies in its role as a synthetic precursor. The incorporation of diaminopropionic acid into a peptide sequence can confer specific biological properties to the final peptide. The additional primary amine on the side chain can alter the peptide's charge, hydrophilicity, and potential for hydrogen bonding. These modifications can lead to peptides with enhanced or novel biological activities, such as improved binding to therapeutic targets or increased antimicrobial efficacy. The specific signaling pathways modulated would be dependent on the full sequence and structure of the synthesized peptide.

Visualizations

Experimental Workflow for Peptide Synthesis using this compound

The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopropionic acid (Dap), a non-proteinogenic amino acid, has emerged as a valuable building block in peptide design and drug development. Its unique structural and physicochemical properties, particularly the presence of a primary amine on its side chain, offer distinct advantages over its proteinogenic counterparts like lysine and ornithine. This technical guide provides an in-depth exploration of the role of Dap in influencing peptide structure, stability, and biological activity. It consolidates key quantitative data, details essential experimental protocols, and visualizes a critical mechanism of action to facilitate further research and application of Dap-containing peptides.

Core Concepts: The Influence of Dap on Peptide Attributes

The incorporation of 2,3-diaminopropionic acid into peptide sequences imparts several key characteristics that are being exploited in various therapeutic areas.

Conformational Integrity: The substitution of canonical amino acids with Dap has been shown to be well-tolerated in terms of maintaining secondary structure. For instance, studies on channel-forming peptides have demonstrated that replacing threonine residues with the cationic Dap residue does not disrupt the propensity of the peptides to adopt an α-helical conformation in a hydrophobic environment[1]. This structural preservation is crucial for maintaining the biological function of many peptides. Conformational studies using techniques such as ¹H NMR, IR, and CD spectroscopy have revealed that Dap homo-peptides have a tendency to adopt stable β-turn or helical conformations in solution[2].

Modulation of Biological Activity and Selectivity: A significant application of Dap is in the design of antimicrobial peptides (AMPs). By systematically replacing lysine residues with Dap on the polar face of amphipathic α-helical AMPs, researchers have achieved a dramatic reduction in hemolytic activity against human red blood cells, thereby increasing the therapeutic index[3]. This is attributed to the shorter side chain of Dap compared to lysine, which reduces toxicity towards eukaryotic cells while maintaining potent antimicrobial activity against pathogenic bacteria[3].

pH-Sensitivity for Targeted Drug Delivery: The β-amino group of Dap, when incorporated into a peptide backbone, exhibits a lowered pKa, making its protonation state sensitive to the pH changes that occur during endosomal acidification[4]. This property is harnessed in the design of pH-responsive drug delivery vectors. At neutral pH, the Dap side chain is largely deprotonated, but upon endosomal acidification (pH 5-6), it becomes protonated. This change in charge can trigger conformational changes in the peptide, leading to endosomal escape and the release of therapeutic cargo into the cytoplasm[3][4][5].

Data Presentation: Quantitative Analysis of Dap-Containing Peptides

The following tables summarize key quantitative data from studies on Dap-containing peptides, providing a comparative overview of their biological activities and biophysical properties.

Table 1: Antimicrobial and Hemolytic Activity of Dap-Substituted Peptides

| Peptide Sequence | Target Organism | MIC (μM) | HC₅₀ (μM) | Therapeutic Index (HC₅₀/MIC) | Reference |

| 6 Lys-containing AMP | Acinetobacter baumannii | 0.5 | 54.3 | 108.6 | [3] |

| 6 Dap-containing AMP | Acinetobacter baumannii | 1.2 | >1148 | >957 | [3] |

| 6 Dab-containing AMP | Acinetobacter baumannii | 1.0 | >742 | >742 | [3] |

| 6 Orn-containing AMP | Acinetobacter baumannii | 0.5 | 114 | 228 | [3] |

| 6 Arg-containing AMP | Acinetobacter baumannii | 0.8 | 4 | 5 | [3] |

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration; Dab: Diaminobutyric acid; Orn: Ornithine.

Table 2: Binding Affinity of a Dap-Containing Peptide

| Interacting Molecules | Method | Kd (μM) | Reference |

| Tri-DAP and NOD1 | Surface Plasmon Resonance (SPR) | 35.5 | [6] |

| RICK and NOD1 (in presence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 3.26 | [6] |

| RICK and NOD1 (in absence of Tri-DAP) | Surface Plasmon Resonance (SPR) | 4.13 | [6] |

K_d_: Dissociation constant; Tri-DAP: l-Ala-γ-d-Glu-meso-diaminopimelic Acid; NOD1: Nucleotide-binding Oligomerization Domain 1; RICK: Receptor-interacting serine/threonine-protein kinase 2.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of Dap-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides

This protocol is based on the Fmoc/tBu strategy, a widely used method for SPPS.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Washing solvents: DMF, DCM, Ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. For incorporating Dap, use Fmoc-Dap(Boc)-OH.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from Dap).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution.

Materials:

-

Purified Dap-containing peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers should be transparent in the far-UV region and not contain optically active components[4].

-

CD spectrophotometer

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the total absorbance of the sample is below 1.0 for high-quality data[4].

-

Instrument Setup:

-

Set the wavelength range for far-UV CD, typically from 190 to 260 nm.

-

Set the scanning speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and response time (e.g., 1 s)[7].

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

Record the CD spectrum of the peptide solution.

-

Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the buffer baseline spectrum from the peptide spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

-

Secondary Structure Estimation: Analyze the processed CD spectrum. Characteristic spectra include:

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Materials:

-

Purified Dap-containing peptide

-

Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Controls:

-

Positive control: Wells with bacteria and no peptide.

-

Negative control: Wells with sterile MHB only.

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Hemolytic Assay

This assay assesses the toxicity of peptides towards eukaryotic cells by measuring the lysis of red blood cells (RBCs).

Materials:

-

Purified Dap-containing peptide

-

Fresh defibrinated sheep or human red blood cells

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (positive control for 100% hemolysis)

-

Sterile 96-well microtiter plates

-

Centrifuge

-

Spectrophotometer or microplate reader

Procedure:

-

RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2-8% (v/v)[2][9].

-

Peptide Dilution: Prepare a serial dilution of the peptide in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions.

-

Controls:

-

Positive control: RBCs incubated with 0.1-1% Triton X-100.

-

Negative control: RBCs incubated with PBS only.

-

-

Incubation: Incubate the plate at 37°C for 1 hour[2][9][10].

-

Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs.

-

Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm or 570 nm to quantify the amount of released hemoglobin[9][10].

-

Calculation of % Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mandatory Visualization: pH-Dependent Endosomal Escape Mechanism

The following diagram illustrates the proposed mechanism by which Dap-containing peptides facilitate the release of therapeutic cargo from endosomes in a pH-dependent manner.

Caption: Workflow of pH-dependent endosomal escape mediated by Dap-peptides.

Conclusion

The incorporation of diaminopropionic acid into peptide structures offers a versatile strategy to modulate their biophysical and biological properties. From enhancing the therapeutic index of antimicrobial peptides to engineering pH-sensitive drug delivery systems, Dap provides a powerful tool for peptide chemists and drug developers. The data and protocols presented in this guide aim to serve as a comprehensive resource for the rational design and evaluation of novel Dap-containing peptides for a wide range of therapeutic applications. Further exploration into the diverse functionalities of Dap is poised to unlock new avenues in peptide-based therapeutics.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. researchgate.net [researchgate.net]

- 3. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.2. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Hemolytic assay [bio-protocol.org]

- 10. Peptide Cytotoxicity and Hemolysis Assays [bio-protocol.org]

A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Protected Amino Acids in Peptide Synthesis

The Fmoc protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Its base-lability allows for mild deprotection conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups. The solubility of Fmoc-amino acids in organic solvents is a critical parameter for efficient peptide coupling. Inadequate solubility can lead to poor reaction kinetics, incomplete coupling, and the generation of deletion sequences, ultimately impacting the purity and yield of the final peptide.

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) derivatives are versatile building blocks in peptide chemistry. The side chain of Dap can be functionalized with various protecting groups, such as the Adpoc (1-(adamantyl)-1-methylethoxycarbonyl) group, to introduce specific functionalities or structural constraints into a peptide sequence. The Adpoc group, being a bulky and hydrophobic moiety, is expected to significantly influence the solubility of the parent Fmoc-Dap-OH.

Factors Influencing the Solubility of Fmoc-Amino Acids

The solubility of an Fmoc-protected amino acid is a multifactorial property governed by:

-

The Amino Acid Side Chain: The nature of the amino acid side chain (hydrophobic, hydrophilic, charged) plays a significant role.

-

The Side-Chain Protecting Group: Large, bulky, and hydrophobic protecting groups, such as Boc, Trt, and presumably Adpoc, can increase solubility in nonpolar organic solvents but may decrease it in more polar ones.

-

The Solvent System: The polarity and hydrogen bonding capacity of the solvent are crucial. Common solvents in SPPS include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).

-

Temperature: Solubility generally increases with temperature, and gentle heating can be a tool to dissolve recalcitrant Fmoc-amino acids.

-

Presence of Additives: The addition of salts or other reagents can influence solubility.

Solubility Data for Fmoc-Amino Acids

Specific, publicly available quantitative solubility data for Fmoc-Dap(Adpoc)-OH is limited. However, data for other Fmoc-amino acids with bulky side-chain protecting groups can provide a useful benchmark. The following table summarizes available data for similar compounds.

| Fmoc-Amino Acid Derivative | Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| This compound | N/A | Data not publicly available | N/A | Expected to have good solubility in DMF and DMSO due to the bulky, hydrophobic Adpoc group. |

| Fmoc-Lys(Alloc)-OH | DMSO | 100 | Not Specified | Ultrasonic assistance may be needed. |

| Fmoc-Lys-OH | DMSO | 50 | Not Specified | Requires sonication and pH adjustment to 2 with HCl. |

| Fmoc-Lys-OH | Methanol | 5.74 | Not Specified | Requires sonication and pH adjustment to 6 with HCl. |

It is crucial to experimentally determine the solubility of this compound in the desired solvent system for a specific application.

Experimental Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of an Fmoc-protected amino acid in a given organic solvent.

Materials:

-

This compound

-

Organic solvents (e.g., DMF, DMSO, NMP, DCM, THF)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 20 mg) into several vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1 minute.

-

Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Preparation of Samples for Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in mg/mL or other desired units.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Utilization of this compound in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence via SPPS relies on its adequate solubility in the reaction solvent. The general workflow of an SPPS cycle using an Fmoc-amino acid is depicted below.

Caption: General workflow of an Fmoc-SPPS cycle.

Key considerations for the coupling step:

-

Solvent Choice: DMF is the most common solvent for the coupling step due to its excellent solvating properties for both the growing peptide chain and the incoming Fmoc-amino acid. DMSO can also be used, particularly for difficult sequences.

-

Activation: The carboxylic acid of this compound must be activated to facilitate amide bond formation. Common activating agents include HBTU, HATU, and DIC/Oxyma.

-

Concentration: The concentration of this compound in the coupling solution should be optimized to ensure efficient reaction without precipitation.

Conclusion

While direct quantitative solubility data for this compound remains to be published, an understanding of the general principles of Fmoc-amino acid solubility, coupled with empirical determination, is essential for its successful application in peptide synthesis. The bulky and hydrophobic nature of the Adpoc group suggests good solubility in common SPPS solvents like DMF and DMSO. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in their solvent system of choice, thereby optimizing coupling efficiency and maximizing the yield and purity of the target peptide.

Theoretical Modeling of Fmoc-Dap(Adpoc)-OH Reactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fmoc-Dap-OH and Side-Chain Protection

Nα-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The Fmoc group, attached to the α-amino group, is a base-labile protecting group widely employed in solid-phase peptide synthesis (SPPS). The presence of a second amino group on the β-carbon of the side chain necessitates the use of an orthogonal protecting group to prevent unwanted side reactions during peptide elongation.

The choice of this side-chain protecting group is critical as it dictates the deprotection strategy and overall synthetic scheme. A variety of protecting groups can be employed for the β-amino function of Dap, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), allyloxycarbonyl (Alloc), and dinitrophenyl (Dnp). The "Adpoc" group, mentioned in the context of Fmoc-Dap(Adpoc)-OH, is presumed to be another such protecting group. However, without its specific chemical structure, a detailed analysis of its reactivity remains speculative.

Core Molecular Structure:

Caption: General structure of this compound.

Theoretical Modeling of Reactivity: A General Approach

Theoretical modeling, employing computational chemistry methods, can provide profound insights into the reactivity of molecules like this compound. Such studies can elucidate reaction mechanisms, predict reaction rates, and explain the stability of different chemical species. Key areas of investigation for this compound would include:

-

Deprotection Mechanisms: Modeling the reaction pathways for the removal of both the Fmoc and the Adpoc protecting groups. This would involve identifying transition states and calculating activation energies.

-

Acid-Base Properties: Determining the pKa values of the carboxylic acid and the protonated amino groups to understand their behavior in different chemical environments.

-

Conformational Analysis: Identifying the low-energy conformations of the molecule, which can influence its reactivity and interactions with other molecules.

-

Nucleophilicity/Electrophilicity: Quantifying the reactivity of different atomic sites using conceptual Density Functional Theory (DFT) descriptors like Fukui functions and dual descriptors.

Hypothetical Experimental Protocols for Reactivity Studies

To validate theoretical models, experimental data is essential. The following are general protocols that would be adapted to study the specific reactivity of this compound once the nature of the Adpoc group is known.

Table 1: Hypothetical Quantitative Data Summary

| Parameter | Method | Hypothetical Value for Adpoc | Comparison (e.g., Boc) |

| Adpoc Deprotection Rate Constant (k) | HPLC Kinetic Assay | Data Not Available | Value for Boc |

| Adpoc Deprotection Activation Energy (Ea) | Arrhenius Plot | Data Not Available | Value for Boc |

| pKa (β-amino group) | Potentiometric Titration | Data Not Available | Value for Boc |

| Fmoc Deprotection Rate Constant (k) | UV-Vis Spectroscopy | Data Not Available | Value for Fmoc-Dap(Boc)-OH |

3.1. Protocol for Kinetic Analysis of Adpoc Deprotection

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., Dichloromethane or Dimethylformamide).

-

Deprotection Reaction: The deprotection is initiated by adding the specific reagent required to cleave the Adpoc group (e.g., a specific acid, base, or catalyst). The reaction is maintained at a constant temperature.

-

Time-Point Quenching: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched (e.g., by neutralization).

-

HPLC Analysis: The quenched samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining this compound and the product, Fmoc-Dap-OH.

-

Data Analysis: The concentration of the reactant is plotted against time, and the data is fitted to an appropriate rate law to determine the rate constant.

3.2. Protocol for Computational Modeling of Deprotection

-

Structure Optimization: The 3D structures of the reactant, transition state(s), intermediate(s), and product(s) are optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate energies.

-

Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to verify that the transition state connects the reactant and product.

-

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactant.

Visualizing Reaction Pathways and Workflows

Workflow for Theoretical Reactivity Analysis:

Caption: A generalized workflow for the theoretical and experimental study of this compound reactivity.

Conclusion and Future Directions